molecular formula C16H13NO2S2 B2902909 Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate CAS No. 315239-25-9

Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate

Cat. No.: B2902909
CAS No.: 315239-25-9
M. Wt: 315.41
InChI Key: KOZOGTICWSMJFV-UHFFFAOYSA-N
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Description

Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate is a chemical compound with the molecular formula C16H13NO2S2. It is known for its unique structure, which includes a benzothiazole ring fused to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate typically involves the reaction of 1,3-benzothiazole-2-thiol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate is unique due to the presence of both the benzothiazole ring and the benzoate ester in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c1-19-15(18)12-8-6-11(7-9-12)10-20-16-17-13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZOGTICWSMJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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